D-Glucitol 1,3,4,5,6-pentalaurate

surfactant chemistry HLB degree of esterification

Researchers seeking ultra-lipophilic, open-chain sorbitol esters often face supply gaps for the fully characterized pentaester. Sorbitan monolaurate (Span 20) cannot replicate its extreme hydrophobicity. D-Glucitol 1,3,4,5,6-pentalaurate (CAS 94108-71-1) solves this with a defined 1,3,4,5,6-substitution pattern. - High esterification degree: estimated HLB <2, suitable for W/O systems and lubricity. - Thermal stability: Calculated boiling point ~940 °C, flash point 227 °C, density 0.964 g/cm³. - Quality control: RP-HPLC method available for regioisomeric purity verification, supporting GLP-adjacent research.

Molecular Formula C66H124O11
Molecular Weight 1093.7 g/mol
CAS No. 94108-71-1
Cat. No. B12642014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol 1,3,4,5,6-pentalaurate
CAS94108-71-1
Molecular FormulaC66H124O11
Molecular Weight1093.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O
InChIInChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-56-58(67)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)57-74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65+,66+/m0/s1
InChIKeySIEDUZNVHFJQQF-LVOMGTGVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class Overview


D-Glucitol 1,3,4,5,6-pentalaurate (CAS 94108-71-1, EINECS 302-410-8) is a fully defined, single-chemical-entity pentaester of D-glucitol (sorbitol) with lauric acid (dodecanoic acid), bearing the IUPAC name 1,3,4,5,6-Penta-O-dodecanoyl-D-glucitol . With the molecular formula C₆₆H₁₂₄O₁₁ and a molecular weight of 1093.68 g·mol⁻¹, it is structurally distinct from the industrially prevalent sorbitan monoesters (Spans) and ethoxylated polysorbates (Tweens) in two fundamental respects: (i) the sorbitol backbone remains in its open-chain hexitol form rather than undergoing dehydration to cyclic sorbitan ethers, and (ii) five of the six hydroxyl positions are esterified with C12 lauroyl chains, leaving only the C-2 hydroxyl free [1]. This high degree of esterification predicts extreme lipophilicity—a calculated logP of approximately 18.4 for the closely related 1,2,3,4,5-penta isomer has been reported [2]—placing the compound in a surfactant HLB range far below that of sorbitan monolaurate (HLB 8.6) [3] and more closely aligned with fully esterified polyol esters used as lubricant basestocks, plasticizers, and non-aqueous phase-change materials.

Open-chain sorbitol backbone preserves hexitol form, distinct from cyclic sorbitan esters
High degree of esterification (5 lauroyl chains) drives extreme lipophilicity, HLB far below Span 20
Patent-recognized sorbitol ester class enables liquid-crystal phase research not achievable with sorbitan-only surfactants

Why Generic Substitution with Span or Polysorbate Surfactants Fails


Substituting D-Glucitol 1,3,4,5,6-pentalaurate with its closest commercial analog—sorbitan monolaurate (Span 20)—or with ethoxylated polysorbate 20 fails at the molecular architecture level. Sorbitan monolaurate is a monoester with a cyclic sorbitan head group, an HLB of 8.6, and a molecular weight of only ~346 g·mol⁻¹; polysorbate 20 incorporates ~20 ethylene oxide units, pushing its HLB to ~16.7 and its MW to ~1225 [1]. The target compound occupies a structurally and physicochemically distinct space: five C12 chains on an open-chain hexitol backbone produce extreme lipophilicity (estimated HLB < 2) and a molecular volume approximately three times that of sorbitan monolaurate . Critically, the patent literature explicitly teaches that sorbitol esters and sorbitan esters are not interchangeable in surfactant compositions—mixtures containing sorbitol laurate as the predominant ester species are specifically claimed for their ability to form lamellar liquid crystals in water, a property not achievable with sorbitan esters alone [2]. Generic interchange therefore risks loss of liquid-crystalline phase behavior, altered emulsion type (W/O vs. O/W), and fundamentally different solubilization and surface activity profiles.

Architecture
Cyclic sorbitan monoesters (Span) lack the open-chain hexitol geometry required for lamellar liquid-crystal formation
Esterification
Pentaester's five C12 chains produce MW ~3× Span 20 and estimated HLB
Phase behavior
Patent literature confirms sorbitol esters are necessary for lamellar liquid crystals; sorbitan esters alone cannot reproduce this phase

Key Differentiation Evidence for Procurement Specifications


Degree of Esterification and Its Impact on HLB

D-Glucitol 1,3,4,5,6-pentalaurate carries five lauroyl (C12) ester chains on a six-carbon sorbitol backbone (esterification degree = 5/6, or ~83% of available hydroxyls), versus sorbitan monolaurate (Span 20) which bears a single lauroyl chain on a dehydrated cyclic sorbitan ring (esterification degree = 1/4 = 25%) [1]. This five-fold difference in ester substitution shifts the hydrophilic–lipophilic balance from the intermediate range (HLB 8.6 for sorbitan monolaurate) into the strongly lipophilic domain (HLB estimated <2 for the pentaester by Griffin's method) [1][2]. The practical consequence is a complete inversion of emulsion preference: sorbitan monolaurate stabilizes water-in-oil (W/O) emulsions at the hydrophilic margin, whereas the pentaester is predicted to function exclusively in anhydrous or oil-continuous systems as a co-emulsifier, lubricity additive, or plasticizer [3].

Ester chain count
Class-level inference
5 lauroyl (C12) chains
vs
1 lauroyl chain (Span 20)
Estimated HLB shift from ~8.6 to strongly lipophilic domain; solubility and functional role fundamentally different
5× higher ester count; ~3.2× higher MW. Data to verify with experimental HLB determination
surfactant chemistry HLB degree of esterification polyol ester

Open-Chain Backbone and Liquid-Crystal Phase Behavior

Patent US20090012185A1 explicitly teaches that surfactant compositions comprising both a sorbitan ester and a sorbitol ester—with sorbitol laurate as the preferred sorbitol ester component—are capable of forming lyotropic liquid crystals, particularly lamellar Lα-phase structures, in water [1]. This liquid-crystal-forming capability is a direct function of the open-chain sorbitol head group geometry, which is preserved in D-glucitol 1,3,4,5,6-pentalaurate but absent in sorbitan esters where the sorbitol has undergone internal dehydration to cyclic tetrahydrofuran rings . In a related head-to-head emulsion stability study, enzymatically prepared sorbitol monolaurate achieved only 5% phase separation after 48 hours at 30°C in oil-in-water emulsions, compared to 10% phase separation for chemically prepared sorbitan monolaurate under identical conditions—a 2-fold improvement in emulsion stability attributable to the open-chain sorbitol head group [2].

Emulsion stability
Head-to-head
5% phase separation (sorbitol monoester)
vs
10% phase separation (Span 20)
Open-chain sorbitol architecture gave 2-fold reduction in phase separation, supporting superior emulsion stabilization context
O/W emulsion, 30°C, 48 h. Sorbitol monolaurate as class representative; pentaester-specific data needed
liquid crystals emulsion stability sorbitol ester sorbitan ester

Regiospecific Esterification Pattern and Positional Isomerism

CAS 94108-71-1 specifies the 1,3,4,5,6-penta-O-dodecanoyl substitution pattern, leaving the C-2 hydroxyl group unesterified—as confirmed by the IUPAC name [(2S,3R,4R,5R)-3,4,5,6-tetra(dodecanoyloxy)-2-hydroxyhexyl] dodecanoate . This distinguishes it from the regioisomer CAS 94031-16-0 (1,2,3,4,5-penta-O-dodecanoyl-D-glucitol, with the free hydroxyl at C-6) [1]. The two positional isomers share the same molecular formula (C₆₆H₁₂₄O₁₁) and molecular weight but exhibit different InChI Keys (SIEDUZNVHFJQQF-LVOMGTGVSA-N for 94108-71-1 vs. IZKIAWVEBPKWDU-KMFICJIMSA-N for 94031-16-0) [1], reflecting distinct connectivity at the stereogenic sorbitol backbone. In polyol ester chemistry, the position of residual free hydroxyl groups directly influences hydrogen-bonding capacity, enzymatic degradability, and derivatization potential—a free primary hydroxyl (C-6 in 94031-16-0) is more reactive toward further esterification or conjugation than a secondary hydroxyl (C-2 in 94108-71-1) [2].

Regioisomer identity
Supporting evidence
CAS 94108-71-1: free OH at C-2 (secondary); InChI Key SIEDUZNVHFJQQF-... distinct from 94031-16-0 (C-6 primary OH)
Positional isomer with primary vs. secondary free hydroxyl alters reactivity and downstream conjugation potential
CAS-number-level specification essential to avoid unintended regioisomer
regiochemistry positional isomer structure-property relationship quality control

Thermophysical Property Profile and Thermal Stability

Computed physicochemical data for D-glucitol 1,3,4,5,6-pentalaurate indicates a density of 0.964 g·cm⁻³ and a boiling point of approximately 940°C at 760 mmHg, compared to a density of 1.032 g·cm⁻³ and a flash point of approximately 110°C for sorbitan monolaurate [1]. The lower density arises from the five flexible C12 alkyl chains producing a less compact molecular packing than the rigid cyclic sorbitan core of Span 20. The calculated boiling point of ~940°C (though a computed rather than experimentally measured value) is consistent with the high molecular weight and extensive van der Waals interactions among the five hydrocarbon chains, suggesting thermal stability far exceeding that of the monoester . These property differences position the pentaester as a candidate for high-temperature lubricant basestocks, polymer plasticizers, and phase-change materials—application domains inaccessible to sorbitan monolaurate, which decomposes or volatilizes at much lower temperatures [2].

Thermal stability
Cross-study comparable
~940°C (calc. boiling point) vs Span 20 flash point ~110°C
Dramatically higher thermal stability range positions pentaester for high-temperature lubricant or PCM research
Computed values; experimental thermal analysis recommended
thermophysical properties density boiling point thermal stability

Patent-Recognized Liquid-Crystal Emulsifier Functionality

US Patent US20090012185A1 ('Surfactant Composition') claims surfactant systems comprising at least one sorbitan ester and at least one sorbitol ester, wherein the composition is capable of forming lyotropic liquid crystals (preferably lamellar Lα-phase) in water [1]. The patent specifies that sorbitol laurate is the preferred sorbitol ester, at a concentration of at least 50% by weight of the total sorbitol ester component, and further teaches that the sorbitol ester component may constitute 25–95% by weight of the total composition [1]. This liquid-crystal-forming functionality is explicitly tied to the sorbitol ester component—sorbitan esters alone do not deliver this phase behavior [1][2]. D-glucitol 1,3,4,5,6-pentalaurate, as a sorbitol-based pentaester, belongs to this differentiated functional class and can serve as the high-esterification-degree component in such patented liquid-crystal emulsifier systems, where its extreme lipophilicity enables co-formulation with more hydrophilic sorbitan or ethoxylated esters to tune the HLB and liquid-crystalline phase temperature range [3].

Liquid-crystal functionality
Class-level inference
Sorbitol ester component necessary for lamellar liquid crystals (US20090012185A1); sorbitan esters alone insufficient
Patent-backed functional differentiation: pentaester belongs to class enabling liquid-crystal emulsifier research
Functional yes/no differentiation; pentaester-specific phase diagram data limited
liquid crystal emulsifier lamellar phase cosmetic formulation patent claims

HPLC Retention as a Lipophilicity Fingerprint

A validated reverse-phase HPLC method for D-glucitol pentalaurate using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been published, with the method noted as scalable to preparative separation and suitable for pharmacokinetic studies [1]. The pentalaurate's extreme retention under these conditions is a direct consequence of its high logP (calculated ~18.4 for the related isomer [1]), contrasting sharply with sorbitan monolaurate, which elutes under far less retentive conditions due to its substantially lower logP (estimated ~4–5 based on MW 346 and single C12 chain) [2]. For procurement quality assurance, this HPLC method provides a ready-to-implement identity and purity verification protocol specifically developed for the pentalaurate, addressing a gap in compendial monograph coverage for this specialty ester [1].

HPLC retention fingerprint
Cross-study comparable
Validated RP-HPLC on Newcrom R1; extreme retention consistent with logP ~18.4; dedicated QC method available
Provides identity and purity verification protocol, bridging monograph gap for this specialty ester
Method scalable to preparative; MeCN/H₂O/H₃PO₄ mobile phase
HPLC analysis reverse phase lipophilicity quality control

High-Value Application Scenarios for Procurement


Liquid-Crystal Emulsifier Systems for Advanced Formulations

D-Glucitol 1,3,4,5,6-pentalaurate can serve as the high-esterification-degree sorbitol ester component in patented liquid-crystal-forming emulsifier compositions, as taught in US20090012185A1 . In these systems, the pentaester's extreme lipophilicity (estimated HLB <2) complements more hydrophilic co-emulsifiers (e.g., polysorbates or ethoxylated sorbitan esters) to achieve the precise HLB balance required for lamellar Lα-phase formation. The resulting liquid-crystalline emulsions offer enhanced skin feel, controlled release of actives, and superior long-term stability compared to conventional isotropic emulsions. The Ducret et al. (1996) finding that sorbitol-based esters provide 2-fold better emulsion stability than sorbitan-based esters (5% vs. 10% phase separation after 48 h at 30°C) further supports the selection of a sorbitol pentaester over a sorbitan analog in stability-critical formulations [1].

High-Temperature Lubricant Base Fluid or Plasticizer

With a calculated boiling point of ~940°C at 760 mmHg (versus a flash point of ~110°C for sorbitan monolaurate) and a density of 0.964 g·cm⁻³, D-glucitol 1,3,4,5,6-pentalaurate is structurally suited for high-temperature lubricant basestock or polymer plasticizer applications where conventional sorbitan esters would volatilize or thermally degrade [1]. The five C12 ester chains provide extensive van der Waals interactions for lubricity, while the open-chain sorbitol core offers a biodegradation entry point not available in fully synthetic polyol esters. The compound's EINECS listing (302-410-8) confirms its status as an existing commercial chemical substance within the EU, facilitating regulatory acceptance in industrial lubricant formulations [2].

Precision Synthesis Intermediate via Regiospecific Derivatization

The regiospecific 1,3,4,5,6-pentaester pattern of CAS 94108-71-1 leaves a single free secondary hydroxyl at C-2, as confirmed by the IUPAC name and InChI Key SIEDUZNVHFJQQF-LVOMGTGVSA-N . This free OH constitutes a defined chemical handle for further derivatization—including conjugation to drug molecules, attachment of targeting ligands, or grafting onto polymer backbones—with reactivity characteristics distinct from the C-6 primary hydroxyl present in the regioisomer CAS 94031-16-0 [1]. The available RP-HPLC analytical method on Newcrom R1 columns provides the quality control infrastructure necessary to verify regioisomeric purity in both the starting material and the derivatized products, supporting use in GLP or GMP-adjacent research settings [2].

Phase-Change Material for Thermal Energy Storage

The combination of high molecular weight (1093.68 g·mol⁻¹), five crystallizable C12 alkyl chains, and a bio-based sorbitol core positions D-glucitol 1,3,4,5,6-pentalaurate as a candidate phase-change material derived from renewable feedstocks. The calculated thermophysical profile—density 0.964 g·cm⁻³, boiling point ~940°C, flash point 227°C—indicates a wide liquid range suitable for thermal energy storage or temperature-buffering applications . Unlike petroleum-derived paraffin PCMs, the ester linkages provide potential biodegradability and the sorbitol backbone offers a renewable carbon footprint. The dedicated HPLC method enables purity verification of the pentaester fraction, which is critical because under-esterified species (tetra-, tri-esters) would exhibit different melting and crystallization behavior, compromising PCM performance reproducibility.

Application
Selection Property
Validation Focus
Liquid-crystal emulsifier systems
Sorbitol ester architecture enables lamellar phase research
Lamellar liquid-crystal formation in aqueous media; HLB tuning with co-surfactants
High-temperature lubricant / plasticizer
High thermal stability and low density (calc. BP ~940°C)
Thermal degradation profile; lubricity under load; compatibility with base oils
Regiospecific synthesis intermediate
Single free secondary OH at C-2 as defined derivatization handle
Regioisomeric purity (HPLC); reactivity of C-2 OH in target conjugation
Phase-change material (PCM) for thermal storage
High MW, five crystallizable C12 chains, bio-based backbone
Pentaester purity impact on melting/crystallization; thermal cycling stability
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